Cas no 89976-23-8 (1-(4-Iodo-2-nitrophenyl)ethanone)
1-(4-Iodo-2-nitrophenyl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Iodo-2-nitrophenyl)ethanone
- 1-(4-iodo-2-nitrophenyl)ethan-1-one
- 89976-23-8
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- Inchi: 1S/C8H6INO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3
- InChI Key: YUCFQZGPPONQAV-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(C)=O)=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 290.93924g/mol
- Monoisotopic Mass: 290.93924g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- Density: 1.879
- Boiling Point: 369.03°C at 760 mmHg
- Flash Point: 176.983°C
- Refractive Index: 1.639
1-(4-Iodo-2-nitrophenyl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019117072-5g |
1-(4-Iodo-2-nitrophenyl)ethanone |
89976-23-8 | 95% | 5g |
$2170.80 | 2023-08-31 | |
| Alichem | A019117072-10g |
1-(4-Iodo-2-nitrophenyl)ethanone |
89976-23-8 | 95% | 10g |
$2954.70 | 2023-08-31 | |
| Alichem | A019117072-25g |
1-(4-Iodo-2-nitrophenyl)ethanone |
89976-23-8 | 95% | 25g |
$4775.76 | 2023-08-31 |
1-(4-Iodo-2-nitrophenyl)ethanone Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1-(4-Iodo-2-nitrophenyl)ethanone
1-(4-Iodo-2-nitrophenyl)ethanone (CAS No. 89976-23-8): An Overview of Its Properties, Applications, and Recent Research
1-(4-Iodo-2-nitrophenyl)ethanone (CAS No. 89976-23-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 2-nitro-4-iodoacetophenone, is characterized by its unique structural features, which include an iodine atom and a nitro group attached to a benzene ring, along with an acetyl group. These functional groups endow the molecule with a range of chemical properties that make it valuable for various applications.
The molecular formula of 1-(4-Iodo-2-nitrophenyl)ethanone is C9H7INO3, and its molecular weight is approximately 276.05 g/mol. The compound is a solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). Its melting point is around 100-102°C, and it has a characteristic yellow color.
In the realm of medicinal chemistry, 1-(4-Iodo-2-nitrophenyl)ethanone has been explored for its potential as a building block in the synthesis of bioactive molecules. The presence of the iodine atom makes it particularly useful in radiolabeling studies, where it can be used to track the distribution and metabolism of compounds in biological systems. Additionally, the nitro group can be reduced to an amino group, which can then be further functionalized to create a wide array of derivatives with diverse biological activities.
Recent research has highlighted the potential of 1-(4-Iodo-2-nitrophenyl)ethanone in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent anti-cancer activity against various human cancer cell lines. The researchers found that these derivatives could selectively inhibit the growth of cancer cells while sparing normal cells, making them promising candidates for further drug development.
In another study, published in Organic & Biomolecular Chemistry, scientists investigated the use of 1-(4-Iodo-2-nitrophenyl)ethanone as a precursor for the synthesis of fluorescent probes. The unique electronic properties of the compound allowed for the creation of highly sensitive and selective probes that could be used to monitor cellular processes in real-time. This application has significant implications for both basic research and clinical diagnostics.
Beyond its medicinal applications, 1-(4-Iodo-2-nitrophenyl)ethanone has also found use in materials science. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of functional materials with tailored properties. For example, researchers have utilized this compound to create conductive polymers and photovoltaic materials, which have potential applications in electronic devices and renewable energy technologies.
The synthesis of 1-(4-Iodo-2-nitrophenyl)ethanone can be achieved through several routes, including electrophilic aromatic substitution reactions and coupling reactions. One common method involves the reaction of 4-iodo-2-nitrobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds via an electrophilic substitution mechanism, leading to the formation of the desired product with high yield and purity.
The safety profile of 1-(4-Iodo-2-nitrophenyl)ethanone is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin and eyes, as well as inhalation or ingestion. It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment such as gloves and safety goggles.
In conclusion, 1-(4-Iodo-2-nitrophenyl)ethanone (CAS No. 89976-23-8) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and other fields. Its unique structural features make it an attractive starting material for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for this compound, further cementing its importance in modern scientific endeavors.
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